(1e)-1-Benzyl-3-phenyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1e)-1-Benzyl-3-phenyltriaz-1-ene is an organic compound belonging to the class of triazene derivatives Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-Benzyl-3-phenyltriaz-1-ene typically involves the reaction of benzylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the triazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or column chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1e)-1-Benzyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazene group can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzyl phenyl ketone.
Reduction: Formation of benzylamine and phenylamine.
Substitution: Formation of halogenated triazene derivatives.
Scientific Research Applications
(1e)-1-Benzyl-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (1e)-1-Benzyl-3-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-phenyltriazene
- 1-Benzyl-3-methyltriazene
- 1-Phenyl-3-methyltriazene
Uniqueness
(1e)-1-Benzyl-3-phenyltriaz-1-ene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets.
Properties
CAS No. |
17683-10-2 |
---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(benzyldiazenyl)aniline |
InChI |
InChI=1S/C13H13N3/c1-3-7-12(8-4-1)11-14-16-15-13-9-5-2-6-10-13/h1-10H,11H2,(H,14,15) |
InChI Key |
NNNDCDLZJSSHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.